molecular formula C15H15BrClN3O B12232643 1-(5-Bromopyrimidin-2-yl)-4-(4-chlorophenyl)piperidin-4-ol

1-(5-Bromopyrimidin-2-yl)-4-(4-chlorophenyl)piperidin-4-ol

Cat. No.: B12232643
M. Wt: 368.65 g/mol
InChI Key: IHOQTUMBCZQCDV-UHFFFAOYSA-N
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Description

1-(5-Bromopyrimidin-2-yl)-4-(4-chlorophenyl)piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a bromopyrimidine and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyrimidin-2-yl)-4-(4-chlorophenyl)piperidin-4-ol typically involves multi-step organic reactions. One common method includes:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Substitution Reactions: The bromopyrimidine and chlorophenyl groups are introduced via nucleophilic substitution reactions.

    Hydroxylation: The hydroxyl group is introduced at the 4-position of the piperidine ring through selective hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyrimidin-2-yl)-4-(4-chlorophenyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromopyrimidine group can be reduced to a pyrimidine.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 1-(5-Bromopyrimidin-2-yl)-4-(4-chlorophenyl)piperidin-4-one.

    Reduction: Formation of 1-(Pyrimidin-2-yl)-4-(4-chlorophenyl)piperidin-4-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromopyrimidin-2-yl)-4-(4-chlorophenyl)piperidin-4-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Research: Used as a tool compound to study receptor interactions and signal transduction pathways.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyrimidin-2-yl)-4-(4-chlorophenyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromopyrimidin-2-yl)-4-phenylpiperidin-4-ol: Lacks the chlorophenyl group.

    1-(5-Chloropyrimidin-2-yl)-4-(4-chlorophenyl)piperidin-4-ol: Substitutes bromine with chlorine.

    1-(5-Bromopyrimidin-2-yl)-4-(4-methylphenyl)piperidin-4-ol: Substitutes chlorine with a methyl group.

Uniqueness

1-(5-Bromopyrimidin-2-yl)-4-(4-chlorophenyl)piperidin-4-ol is unique due to the presence of both bromopyrimidine and chlorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H15BrClN3O

Molecular Weight

368.65 g/mol

IUPAC Name

1-(5-bromopyrimidin-2-yl)-4-(4-chlorophenyl)piperidin-4-ol

InChI

InChI=1S/C15H15BrClN3O/c16-12-9-18-14(19-10-12)20-7-5-15(21,6-8-20)11-1-3-13(17)4-2-11/h1-4,9-10,21H,5-8H2

InChI Key

IHOQTUMBCZQCDV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C3=NC=C(C=N3)Br

Origin of Product

United States

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